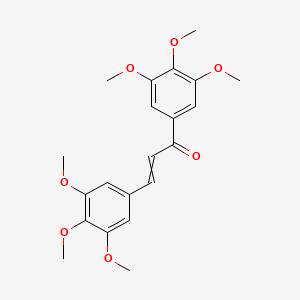

3',4',5',3,4,5-Hexamethoxy-chalcone

Description

Historical Context and Discovery of Hexamethoxylated Chalcones

The development of hexamethoxylated chalcones represents a significant milestone in the evolution of chalcone chemistry research. The foundation for understanding these compounds was established in the 1970s with the discovery of chalcone synthase, the first type III polyketide synthase superfamily enzyme responsible for chalcone biosynthesis in plants. This enzymatic discovery provided crucial insights into how nature constructs the fundamental chalcone scaffold that would later inspire synthetic chemists to develop more complex derivatives.

The historical progression toward highly substituted chalcones like 3',4',5',3,4,5-hexamethoxy-chalcone began with early observations of natural chalcones containing multiple methoxy substituents. Research teams noted that compounds bearing 3,4,5-trimethoxyphenyl motifs exhibited enhanced biological activities compared to their less substituted counterparts. This observation led to systematic investigations into the structure-activity relationships of polysubstituted chalcones throughout the late 20th and early 21st centuries.

The specific synthesis and characterization of this compound emerged from recent advances in synthetic methodologies that allowed for the efficient construction of highly substituted aromatic systems. Contemporary research has focused on developing reliable synthetic routes to access these complex molecules, with the Claisen-Schmidt condensation method becoming the predominant approach for their preparation. The compound has gained particular attention in recent years due to its unique structural features and potential applications in various research fields.

Taxonomic Position within the Chalcone Family

This compound occupies a distinctive position within the broader chalcone family classification system. According to established taxonomic frameworks, chalcones can be roughly classified into two primary categories: simple or classical chalcones and hybrid chalcones that incorporate the core scaffold of 1,3-diaryl-2-propen-1-one. This particular compound falls within the classical chalcone category, as it maintains the fundamental α,β-unsaturated ketone system that defines the chalcone structural class.

Within the classical chalcone subdivision, this compound represents a highly specialized subgroup characterized by extensive methoxy substitution patterns. The compound belongs to the family of polysubstituted chalcones, which are distinguished from their simpler counterparts by the presence of multiple functional groups attached to the aromatic rings. Specifically, this compound can be classified as a symmetrically substituted chalcone, as both aromatic rings bear identical 3,4,5-trimethoxy substitution patterns.

The taxonomic relationship between this compound and other chalcone derivatives can be understood through its structural similarities to known bioactive molecules. Research has demonstrated that chalcones bearing 3,4,5-trimethoxyphenyl motifs form a distinct structural class with unique biological properties. This classification is further supported by studies showing that the presence of multiple methoxy groups significantly influences the compound's physicochemical properties and biological activity profiles compared to less substituted analogs.

Nomenclature and Structural Identification

The nomenclature of this compound reflects the systematic approach to naming highly substituted organic compounds. According to International Union of Pure and Applied Chemistry conventions, the compound is formally designated as (2E)-1,3-bis(3,4,5-trimethoxyphenyl)-2-propen-1-one. This systematic name clearly indicates the geometric configuration of the double bond, the positions of substitution, and the fundamental chalcone backbone structure.

The molecular formula of this compound is C₂₁H₂₄O₇, with an average molecular mass of 388.416 daltons and a monoisotopic mass of 388.152203 daltons. The compound exists predominantly in the thermodynamically favored E-configuration, as evidenced by its systematic name and structural analyses. The Chemical Abstracts Service registry system has assigned multiple identification numbers to this compound, reflecting its various nomenclature forms and synthetic preparations.

Structural identification of this compound relies on characteristic spectroscopic signatures that distinguish it from related chalcone derivatives. The presence of six methoxy groups creates distinctive patterns in nuclear magnetic resonance spectroscopy, with characteristic chemical shifts for the aromatic protons and the methoxy substituents. The α,β-unsaturated ketone system contributes characteristic absorption bands in infrared spectroscopy, while the extended conjugation system produces characteristic ultraviolet-visible absorption patterns typical of substituted chalcones.

Significance in Chalcone Chemistry Research

The significance of this compound in contemporary chalcone chemistry research extends across multiple domains of scientific investigation. This compound has emerged as a valuable research tool for understanding structure-activity relationships in polysubstituted aromatic systems. Studies have demonstrated that the symmetric arrangement of 3,4,5-trimethoxyphenyl groups creates unique electronic and steric environments that influence molecular interactions and biological activity.

Research investigations have revealed that this compound serves as an important model system for studying the effects of extensive methoxy substitution on chalcone properties. The presence of six methoxy groups provides researchers with opportunities to investigate how electron-donating substituents influence the reactivity and stability of the α,β-unsaturated ketone system. These studies have contributed to broader understanding of how substitution patterns affect the chemical behavior of chalcone derivatives.

The compound has gained particular importance in medicinal chemistry research, where it serves as a lead compound for the development of biologically active molecules. Studies have shown that chalcones bearing 3,4,5-trimethoxyphenyl motifs demonstrate enhanced biological activities compared to less substituted analogs. This observation has led to extensive structure-activity relationship studies aimed at optimizing the biological properties of chalcone-based compounds for various therapeutic applications.

Contemporary research has also highlighted the significance of this compound in synthetic methodology development. The successful synthesis of this compound requires sophisticated synthetic approaches that can accommodate the steric and electronic demands of highly substituted aromatic systems. These synthetic challenges have driven innovations in condensation methodologies and reaction optimization strategies that have broader applications in organic synthesis.

The research significance of this compound is further emphasized by its role in advancing understanding of chalcone biosynthesis and metabolism. While this compound is primarily a synthetic compound, its structural features provide insights into how natural biosynthetic pathways might be engineered to produce highly substituted chalcone derivatives. This understanding has implications for both synthetic biology approaches and biomimetic synthesis strategies.

Properties

Molecular Formula |

C21H24O7 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H24O7/c1-23-16-9-13(10-17(24-2)20(16)27-5)7-8-15(22)14-11-18(25-3)21(28-6)19(12-14)26-4/h7-12H,1-6H3 |

InChI Key |

WOJJYHZSZSSQJL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Synonyms |

3',4',5',3,4,5-hexamethoxy-chalcone 3',4',5',3,4,5-HMC |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Hydroxy-4,3',4',5'-Tetramethoxychalcone

- Structure : Four methoxy groups (4,3',4',5') and one hydroxyl group (3-position on ring B).

- Activity : Exhibits potent cytotoxicity against lung cancer cells (A549, H1299) with GI₅₀ values in the single-digit micromolar range. Its NF-κB inhibitory activity correlates with cytotoxicity, suggesting NF-κB suppression as a key mechanism .

- Comparison : The hydroxyl group in this compound may enhance solubility but reduce metabolic stability compared to HM-Chalcone’s fully methoxylated structure. HM-Chalcone’s additional methoxy groups likely improve DNA binding affinity, contributing to stronger NF-κB inhibition .

2′-Hydroxy-3,4,5,3′,4′-Pentamethoxychalcone

- Structure : Five methoxy groups (3,4,5,3′,4′) and one hydroxyl group (2′-position on ring A).

- Activity : Demonstrates anti-inflammatory effects by suppressing pro-inflammatory cytokines .

- Comparison : The hydroxyl group at the 2′-position may facilitate hydrogen bonding with target proteins, but HM-Chalcone’s lack of hydroxyl groups could enhance lipophilicity and membrane permeability.

3,4,5-Trimethoxy-4′-Fluorochalcone

- Structure : Three methoxy groups (3,4,5) and one fluorine atom (4′-position on ring A).

- Activity: Inhibits NF-κB at 10 μM, with halogenation (fluorine) enhancing activity compared to non-halogenated analogs .

- Comparison : HM-Chalcone lacks halogenation but compensates with three additional methoxy groups, which may broaden its interaction with DNA or transcription factors.

Hydroxy-Methoxy Hybrid Chalcones

2',4-Dihydroxy-4',6'-Dimethoxychalcone

- Structure : Two hydroxyl (2',4) and two methoxy (4',6') groups.

- Activity : Isolated from Chromolaena tacotana, this compound shows antioxidant and anti-inflammatory properties, attributed to hydroxyl groups’ radical scavenging capacity .

- Comparison : HM-Chalcone’s fully methoxylated structure likely reduces antioxidant activity but improves stability against oxidation, making it more suitable for prolonged therapeutic use.

4,2'-Dihydroxy-4'-Methoxychalcone

- Structure : Two hydroxyl (4,2') and one methoxy (4') group.

- Activity : Shows allergy-preventive effects and moderate α-glucosidase inhibition .

- Comparison : The hydroxyl groups here may enhance binding to enzymes like α-glucosidase, whereas HM-Chalcone’s methoxy-dominated structure favors nuclear targets like NF-κB.

Halogenated Chalcones

Brominated Chalcones

- Structure : Bromine substitutions at various positions (e.g., 3-bromo-4-methoxychalcone).

- Activity: Bromination increases iNOS inhibition and NF-κB suppression at low concentrations (IC₅₀ ~1–5 μM) .

Research Findings and Data Tables

Anti-Cancer and Anti-Inflammatory Potency

Antioxidant Activity

| Compound | DPPH Scavenging (IC₅₀, μg/mL) | HO-1 Induction |

|---|---|---|

| This compound | Not reported | Yes |

| 4'-Amino-3,4,5-trimethoxy | 210.3 | No |

| 2',4-Dihydroxy-4',6'-dimethoxy | 58.85 | No |

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, equimolar quantities of 3,4,5-trimethoxyacetophenone (1.0 mmol) and 3,4,5-trimethoxybenzaldehyde (1.0 mmol) are dissolved in ethanol (50 mL) with sodium hydroxide (5.0 mmol) as the catalyst. The mixture is refluxed at 80°C for 6–8 hours, during which the chalcone forms via dehydration of the aldol adduct. The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding pale yellow crystals (typical yield: 65–75%).

Mechanistic Insights :

-

Enolate Formation : The base deprotonates the α-hydrogen of the acetophenone, generating a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of the benzaldehyde derivative, forming a tetrahedral intermediate.

-

Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated ketone (chalcone).

Solvent-Free Mechanochemical Synthesis

Recent advances emphasize solvent-free methodologies to align with green chemistry principles. A grinding technique using sodium hydroxide as a solid catalyst has proven effective for CH synthesis.

Procedure and Optimization

In a mortar, 3,4,5-trimethoxyacetophenone (1.0 mmol), 3,4,5-trimethoxybenzaldehyde (1.0 mmol), and NaOH pellets (1.0 mmol) are ground vigorously for 30 minutes at room temperature. The exothermic reaction forms a yellow paste, which solidifies upon completion. The crude product is washed with cold water, neutralized with dilute HCl, and recrystallized from ethanol (yield: 70–80%).

Advantages :

-

Eliminates volatile organic solvents.

-

Reduces reaction time from hours to minutes.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, offering a rapid alternative to conventional heating. This method is particularly advantageous for electron-rich substrates like methoxy-substituted precursors.

Protocol and Parameters

A mixture of 3,4,5-trimethoxyacetophenone (1.0 mmol), 3,4,5-trimethoxybenzaldehyde (1.0 mmol), and sodium hydride (2.0 mmol) in tetrahydrofuran (10 mL) is irradiated at 400 W for 15 minutes in a microwave reactor. Post-reaction, the mixture is quenched with ice-cold HCl, filtered, and recrystallized from ethanol (yield: 80–85%).

Key Observations :

-

Microwave energy facilitates uniform heating, reducing side reactions.

-

Sodium hydride outperforms NaOH in polar aprotic solvents, enhancing enolate formation.

Catalytic Variations and Yield Optimization

Potassium Hydroxide in Alcoholic Media

Substituting NaOH with KOH in ethanol (40% w/v) under reflux improves yields to 75–85%. The stronger base increases enolate concentration, driving the equilibrium toward chalcone formation.

Acid-Catalyzed Dehydration

While less common, hydrochloric acid (10% v/v) can catalyze the final dehydration step, particularly in mechanochemical setups. This approach avoids prolonged heating, preserving thermally sensitive methoxy groups.

Structural Confirmation and Analytical Data

Synthesized CH is characterized via spectroscopic methods:

-

1H-NMR (500 MHz, CDCl3) : δ 3.85 (s, 9H, OCH3), 6.75 (s, 2H, Ar-H), 7.45 (d, J = 15.6 Hz, 1H, α-H), 7.92 (d, J = 15.6 Hz, 1H, β-H).

-

13C-NMR (125 MHz, CDCl3) : δ 56.2 (OCH3), 114.5–153.8 (aromatic carbons), 190.1 (C=O).

Challenges and Mitigation Strategies

Steric Hindrance from Methoxy Groups

The electron-donating methoxy groups increase aromatic ring electron density, slowing electrophilic attack. Strategies include:

Byproduct Formation

Diastereomeric aldol adducts may form if dehydration is incomplete. Acidic workup and rigorous recrystallization mitigate this issue.

Green Chemistry and Scalability

Solvent-free grinding and microwave methods exemplify sustainable synthesis. A comparative analysis reveals:

| Method | Yield (%) | Time | Solvent Use | Energy Input |

|---|---|---|---|---|

| Traditional | 65–75 | 6–8 hours | High | Moderate |

| Mechanochemical | 70–80 | 30 minutes | None | Low |

| Microwave | 80–85 | 15 minutes | Low | High |

Mechanochemical synthesis strikes an optimal balance between yield, speed, and environmental impact, making it ideal for industrial-scale production .

Q & A

Q. What are the primary mechanisms underlying the anti-inflammatory and anticancer activities of 3',4',5',3,4,5-hexamethoxy-chalcone?

The compound exerts anti-inflammatory effects by inhibiting NF-κB nuclear translocation and suppressing inducible nitric oxide synthase (iNOS)-mediated NO production, as demonstrated in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) . For anticancer activity, it induces apoptosis via intrinsic (mitochondrial) pathways by releasing cytochrome c and activating caspase-3/9, while also inhibiting NF-κB-driven survival signals . Methodologically, these mechanisms are validated using luciferase reporter assays for NF-κB, Western blotting for apoptotic proteins, and NO detection via Griess reagent .

Q. How does the methoxy substitution pattern influence the biological activity of chalcone derivatives?

Structure-activity relationship (SAR) studies reveal that methoxy groups enhance lipophilicity and steric effects, improving cellular uptake and target binding. For example, hexamethoxy substitution optimizes NF-κB inhibition by enabling direct DNA binding and blocking transcriptional activity . In contrast, hydroxyl groups in other chalcones (e.g., 3-hydroxy-4,3',4',5'-tetramethoxychalcone) show reduced antioxidant activity compared to methoxy-rich derivatives, as shown in DPPH radical scavenging assays . SAR analysis typically involves synthesizing derivatives via Claisen-Schmidt condensation, followed by cytotoxicity (MTT assay) and enzyme inhibition profiling .

Q. What synthetic strategies are effective for producing this compound and its analogues?

The compound is synthesized via aldol condensation between appropriately substituted acetophenones and benzaldehydes under basic (e.g., NaOH/MeOH) or acidic (BF₃·Et₂O) conditions . Microwave-assisted synthesis reduces reaction times and improves yields for chalcone derivatives, as demonstrated in the preparation of 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone . Characterization employs NMR, MS, and IR spectroscopy to confirm regioselectivity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

While in vitro studies show single-digit micromolar GI₅₀ values against lung cancer cells, in vivo efficacy (e.g., 1 mg/mouse/day via intraperitoneal administration) requires pharmacokinetic optimization to address bioavailability limitations . Methodological solutions include:

Q. What experimental approaches can clarify the dual role of HO-1 induction and NF-κB inhibition in anti-inflammatory responses?

Despite activating Nrf2/HO-1 cytoprotective pathways, the compound’s anti-inflammatory effects are primarily NF-κB-dependent, as HO-1 silencing via siRNA does not restore AP-1 or iNOS activity . To dissect these pathways:

Q. How can biotransformation by microbial systems improve the bioavailability or activity of this chalcone?

Aspergillus flavus selectively reduces the α,β-unsaturated ketone in chalcones to dihydrochalcones, which may enhance metabolic stability . Optimization involves:

- Strain screening : Test fungal/bacterial strains for regioselective modifications.

- Fermentation scaling : Adjust pH, temperature, and substrate concentration to maximize yield (e.g., 75.5% for dihydrochalcone 4) .

- Bioactivity reassessment : Compare parent and transformed compounds in NF-κB and cytotoxicity assays .

Q. What computational tools are used to predict the interaction of this chalcone with NF-κB or Nrf2 pathways?

Density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) model chalcone binding to NF-κB’s p65 subunit or Keap1 (Nrf2 inhibitor). Key steps:

Q. How do researchers address discrepancies in substituent effects on antioxidant vs. cytotoxic activities?

While methoxy groups reduce antioxidant capacity (DPPH assay IC₅₀: 210.3 µg/mL for trimethoxy vs. 58.85 µg/mL for monomethoxy), they enhance cytotoxicity (HeLa IC₅₀: 49.04 µg/mL vs. 31.75 µg/mL) . To reconcile this:

- ROS profiling : Measure intracellular ROS levels post-treatment.

- Comparative SAR : Test derivatives with mixed hydroxyl/methoxy substitutions.

- Pathway-specific assays : Link antioxidant activity to Nrf2 activation and cytotoxicity to caspase-3/7 activation .

Methodological Notes

- Data Validation : Use orthogonal assays (e.g., EMSA for NF-κB DNA binding alongside luciferase reporter) to confirm mechanistic findings .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in SAR studies .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo experiments, including randomization and blinding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.